Baseline Cellular Potency Against Osteosarcoma Cells
Antitumor agent-50 (compound 1a) is a hit compound with a defined baseline potency that served as the starting point for SAR optimization. Its activity is significantly lower than the optimized lead compound (R)-8i, which was derived from it. The quantitative difference highlights its specific role as an unoptimized hit rather than a potent lead [1].
| Evidence Dimension | Inhibition of MNNG/HOS osteosarcoma cell proliferation |
|---|---|
| Target Compound Data | IC50 = 321.9 nM |
| Comparator Or Baseline | Lead compound (R)-8i (Antitumor agent-51): IC50 = 21.9 nM |
| Quantified Difference | 14.7-fold improvement in potency from hit (1a) to lead (R)-8i |
| Conditions | CCK-8 assay on MNNG/HOS cell line |
Why This Matters
This data establishes Antitumor agent-50 as the essential 'hit' reference point, allowing researchers to quantify the impact of their own medicinal chemistry efforts against a known baseline.
- [1] Deng Y, Pi R, Niu L, Zhao Y, Ni D, Song L, Li Z, Han W, Wei Q, Han Y, Zhu T, Luo Z, Sun D, Dong S, Liu S. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. Eur J Med Chem. 2022;227:113950. View Source
